(1-(叔丁氧羰基)-4-氯-1H-吲哚-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

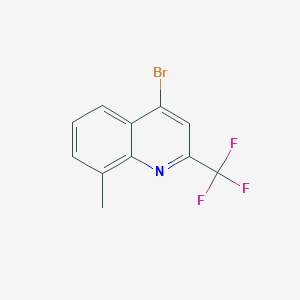

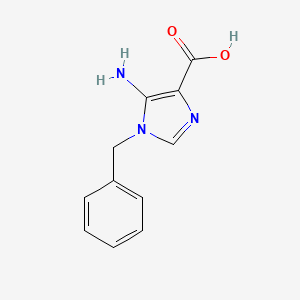

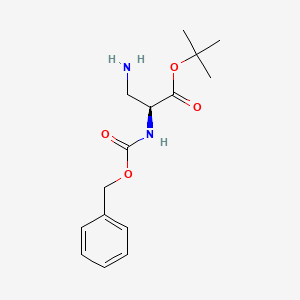

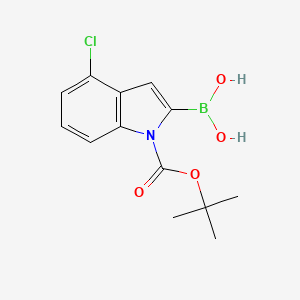

The compound (1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid is a boronic acid derivative with a tert-butyloxycarbonyl (Boc) protective group and a chloroindole moiety. The Boc group is widely used in peptide synthesis to protect the amino group during the coupling of peptide chains and can be selectively removed under acidic conditions . The chloroindole part of the molecule is a common structure in many pharmaceuticals, and the boronic acid functionality allows for further chemical transformations, such as Suzuki coupling reactions .

Synthesis Analysis

The synthesis of related Boc-protected indole boronic acid derivatives typically involves multi-step reactions starting from indole or substituted indoles. For instance, tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters using palladium-catalyzed tert-butoxycarbonylation, achieving high yields . The Boc group itself can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP . The synthesis of peptide derivatives using the Boc group as the α-amino protection has been demonstrated, although it requires the use of hazardous hydrogen fluoride (HF) for deprotection .

Molecular Structure Analysis

The molecular structure of Boc-protected indole boronic acid derivatives can be elucidated using common analytical techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of a similar compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, was determined by X-ray diffraction and compared with the molecular structure obtained by density functional theory (DFT) . These studies are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Boc-protected indole boronic acid derivatives can participate in various chemical reactions. The Boc group can be selectively removed using acidolytic conditions, such as with trifluoroacetic acid, without affecting other protective groups like the benzyloxycarbonyl (Z) group . Boronic acids are also known to catalyze three-component reactions, as demonstrated in the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Furthermore, the boronic acid moiety is reactive in cross-coupling reactions, which is useful for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected indole boronic acid derivatives are influenced by the presence of the Boc group and the boronic acid moiety. The Boc group increases the steric bulk and provides protection for the amino group, which is beneficial in peptide synthesis . The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is exploited in various chemical transformations . The solubility, stability, and reactivity of these compounds can be studied using computational methods such as DFT, which also provides insights into their molecular electrostatic potential and frontier molecular orbitals .

科学研究应用

1. 有机合成中的应用

(1-(叔丁氧羰基)-4-氯-1H-吲哚-2-基)硼酸在有机合成中起着至关重要的作用。它用于 N-Boc-2,5-二溴吡咯的单 Suzuki-Miyaura 交叉偶联中,从而产生非对称的 2,5-二取代吡咯。这个过程对于高效生产具有良好至优异产率的吡咯非常重要。这些化合物中的叔丁氧羰基 (Boc) 基团可以很容易地除去以产生完全脱保护产物,突出了其在合成中的多功能性 (Beaumard, Dauban, & Dodd, 2010)。

2. 在聚合物化学中

该化合物用于聚合物的合成中。例如,它参与了含有叔丁氧羰基部分的甲基丙烯酸酯聚合物的热分解。该领域的研究重点是聚合物侧链中 BOC 基团的行为,特别是它在特定温度下的脱保护。这种理解对于先进聚合物材料的开发至关重要 (Jing, Suzuki, & Matsumoto, 2019)。

3. 催化和活化反应

它还可以在催化和活化反应中找到应用。例如,使用 (1-(叔丁氧羰基)-4-氯-1H-吲哚-2-基)硼酸从硼酸或硼酸频哪醇酯合成叔丁酯。该合成涉及钯催化的反应,该反应高效且产率高达 94% (Li 等,2014)。

作用机制

Target of Action

Indole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds or non-covalent interactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often through their interactions with enzymes and receptors .

Pharmacokinetics

The compound’s predicted boiling point is 2652°C , and its predicted density is 1.195 g/cm3 , which may influence its bioavailability.

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWASNXIUPJIJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452758 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid | |

CAS RN |

475102-11-5 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。